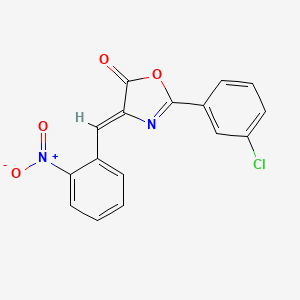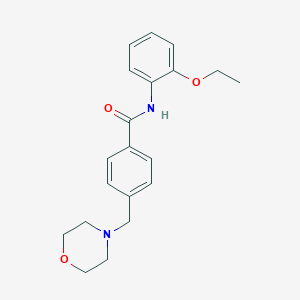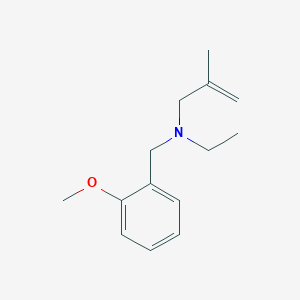
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound is also known as nitrobenzylideneoxazolone (NBO) and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the photoisomerization of the compound from the trans to the cis form upon exposure to light. This process leads to a change in the fluorescence properties of the compound, making it a useful tool for the detection of zinc ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been studied extensively. The compound has been found to be non-toxic to cells and has been used for in vitro studies. The compound has been shown to have a high affinity for zinc ions, making it a useful tool for the detection of zinc in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high sensitivity for the detection of zinc ions, its non-toxicity to cells, and its ability to be used in vitro. The limitations of the compound include its photoisomerization properties, which can lead to the loss of fluorescence signal over time.
Future Directions
There are several future directions for the use of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in scientific research. One direction is the development of new fluorescent probes based on the NBO compound for the detection of other metal ions. Another direction is the use of the compound in the fabrication of holographic gratings for applications in data storage and optical communication. Additionally, the compound could be used in the development of new photoresponsive materials for use in optoelectronics and other fields.
In conclusion, 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound has been synthesized through different methods and has been used in various research applications, including fluorescence microscopy and holographic gratings. The compound's mechanism of action involves photoisomerization, and its biochemical and physiological effects have been studied extensively. The compound's advantages and limitations for lab experiments have been identified, and several future directions for its use in scientific research have been suggested.
Synthesis Methods
The synthesis of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been achieved through different methods. One of the most commonly used methods is the reaction of 3-chlorophenyl isocyanate and 2-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction leads to the formation of the NBO compound as a yellow crystalline solid.
Scientific Research Applications
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in various scientific research applications. One of the most notable applications is in the field of fluorescence microscopy. The compound has been used as a fluorescent probe for the detection of zinc ions in cells. The compound has also been used as a photosensitive material for the fabrication of holographic gratings.
properties
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-3-5-11(8-12)15-18-13(16(20)23-15)9-10-4-1-2-7-14(10)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCNMGOYJYZRF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
